molecular formula C10H16O2 B147264 2-(4-Pentynyloxy)tetrahydro-2H-pyran CAS No. 62992-46-5

2-(4-Pentynyloxy)tetrahydro-2H-pyran

Cat. No. B147264
CAS RN: 62992-46-5
M. Wt: 168.23 g/mol
InChI Key: TZRUKFFDSQQSCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydro-2H-pyran derivatives is a topic of interest due to their potential applications in various fields. For instance, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran is reported to illustrate Markownikov Addition and the formation of a THP-ether protecting group, which is a related compound to "2-(4-Pentynyloxy)tetrahydro-2H-pyran" . Additionally, a one-pot synthesis approach for polyfunctionalized 4H-pyran derivatives has been developed, which could potentially be adapted for the synthesis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .

Molecular Structure Analysis

The molecular structure of tetrahydro-2H-pyran derivatives is crucial for understanding their reactivity and properties. Computational studies such as DFT calculations are used to predict the thermodynamic parameters and to support the proposed mechanisms of reactions involving these compounds . The structure of 2-amino-4H-pyrans has been analyzed using various spectroscopic methods, which could be relevant for the structural analysis of "2-(4-Pentynyloxy)tetrahydro-2H-pyran" .

Chemical Reactions Analysis

The chemical reactivity of tetrahydro-2H-pyran derivatives is diverse. For example, the pyrolysis of tetrahydropyranyl phenoxy ethers yields dihydropyran and the corresponding phenol, suggesting a mechanism with a four-membered cyclic transition state . The synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde and its valence isomerization to 2H-pyran has been studied, which provides insights into the reactivity of the 2H-pyran ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. The solubility, melting points, and reactivity with various reagents are important characteristics. For instance, 2-amino-4H-pyrans are known to be soluble in a range of organic solvents and have high melting points . The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, providing information on the stability and decomposition of these compounds under heat .

Scientific Research Applications

Synthesis and Laboratory Exercises

The compound tetrahydro-2-(2-propynyloxy)-2H-pyran, closely related to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, is used in introductory organic laboratory exercises. This synthesis illustrates Markownikov Addition and the formation of a THP-ether protecting group, useful in modeling a resin employed in combinatorial chemistry. It also introduces students to purification via flash column chromatography and analysis via 1H NMR, illustrating complex phenomena like non-first order coupling (Brisbois, Batterman, & Kragerud, 1997).

Catalytic Reactions

In a study on Rh-catalyzed isomerization and intramolecular redox reactions of alkynyl ethers, the use of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran, structurally similar to 2-(4-Pentynyloxy)tetrahydro-2H-pyran, leads to different products depending on the presence of a benzyl substituent. This research highlights the potential for chemical diversity through manipulation of similar structures (Shikanai, Murase, Hata, & Urabe, 2009).

Organic Synthesis

2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, a derivative of the subject compound, has been synthesized and used in reactions with iodine and various metals like Ru(II), Cu(I), and Hg(II). This research underscores the compound's utility in forming complexes with significant chemical properties (Singh et al., 2001).

Antioxidative and Antihypertensive Properties

A study identified previously undescribed antioxidative O-heterocyclic analogues, including a derivative of 2H-pyran, in the seaweed Sargassum wightii. These compounds showed significant angiotensin converting enzyme (ACE) inhibitory potential, suggesting their use in antihypertensive management (Maneesh & Chakraborty, 2018).

properties

IUPAC Name

2-pent-4-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUKFFDSQQSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326818
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pentynyloxy)tetrahydro-2H-pyran

CAS RN

62992-46-5
Record name 2-(4-Pentynyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate and hydrogen peroxide (30 wt. % solution in water) were purchased from Mallinckrodt (Chesterfield, Mo.) and Fisher Chemical Co. (Fair Lawn, N.J.), respectively. Butyllithium (1.6M and 2.5M solutions in hexane), 2-(3-butynyloxy)tetrahydro-2H-pyran (1-(tetrahydopyran-2-yloxy)-3-butyne), lithium tetrahydridoaluminate, borane-methylsulfide complex, Cu(I)Br.Me2S complex, and p-toluenesulfonyl chloride from Aldrich Chemical Co. (Milwaukee, Wis.), and bromine and triphenylphosphine from Fluka Chemical Co. (Ronkonkoma, N.Y.), were used as purchased. 1-(Tetrahydopyran-2-yloxy)-4-pentyne was prepared from the corresponding alcohol using the methods described in Robertson, "Adducts of tert-alcohols containing an ethynyl group with dihydropyran. Potentially useful intermediates," J. Org. Chem. 25:931-932 (1960), the disclosure of which is hereby incorporated by reference. Column chromatography was run on silica gel (Merck, H 60), and reactions were monitored by TLC on Baker-flex Silica gel IB2-F plates (J. T. Baker). Silver nitrate column chromatography was done on silica gel impregnated with AgNO3 (20% of AgNO3 on silica gel Merck H 60).
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran (5.0 g) was added dropwise to an ice cooled mixture of 4-pentyn-1-ol (5.0 g) and 4-methylbenzenesulfonic acid (0.512 g). The resultant mixture was stirred at room temperature for 4 hours. Solid sodium bicarbonate (1.0 g) was added and the mixture was stirred for 10 minutes, then filtered and washed with diethyl ether. The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-100% to give 2-(pent-4-ynyloxy)tetrahydropyran (7.72 g) as a clear oil.
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Synthesis routes and methods III

Procedure details

A mixture of 5-hydroxypentyne (5.0 g, 0.06 mol) and freshly distilled dihydropyran (10 mL) was treated with a trace of p-toluenesulfonic acid hydrate. The exothermic reaction was stirred for 5 min, and the excess dihydropyran was removed under reduced pressure. The residue was purified by flash chromatography (alumna, neutral, activity 1, 25% ether/hexane) and gave the title compound (6.4 g, 63%). 1H NMR (400 MHz, CDCl3) δ 4.60 (t, 1 H), 3.86 (m, 2 H), 3.50 (m, 2 H), 2.32 (m, 2 H), 1.96 (t, 1 H), 1.82 (m, 3 H), 1.72 (m, 1 H), 1.48-1.65 (m, 4 H).
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Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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